
2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-vinyl-2-(4-bromophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of a vinyl group and a bromophenyl group in this compound makes it a versatile intermediate in organic synthesis and various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-vinyl-2-(4-bromophenyl)pyrrole can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring
Industrial Production Methods
Industrial production of 1-vinyl-2-(4-bromophenyl)pyrrole typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-vinyl-2-(4-bromophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Propriétés
Numéro CAS |
64222-40-8 |
|---|---|
Formule moléculaire |
C12H10BrN |
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1-ethenylpyrrole |
InChI |
InChI=1S/C12H10BrN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2 |
Clé InChI |
DBPAYRLEQIWYIG-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CC=C1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

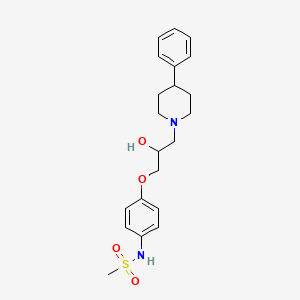
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
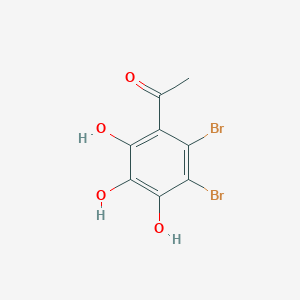

![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
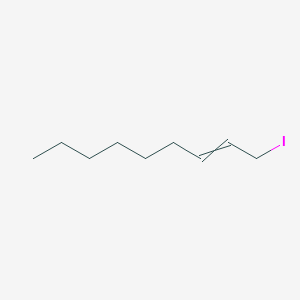
![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
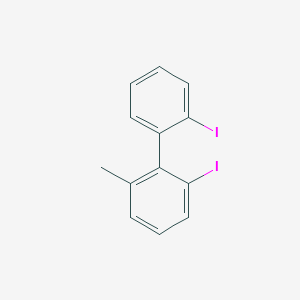
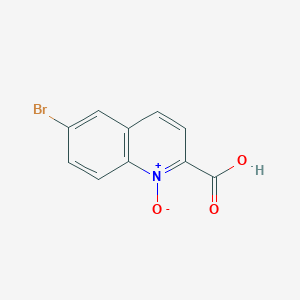

![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)
